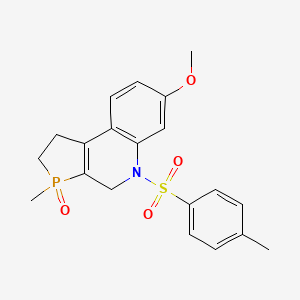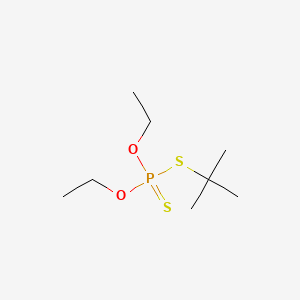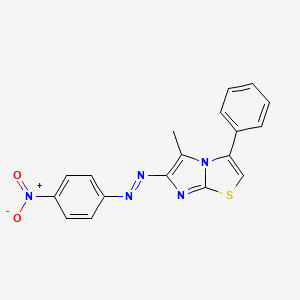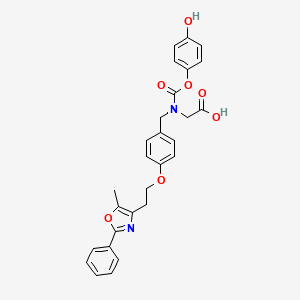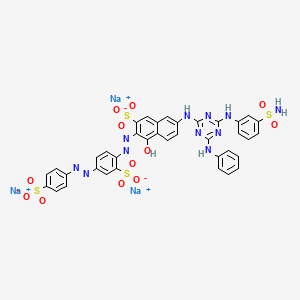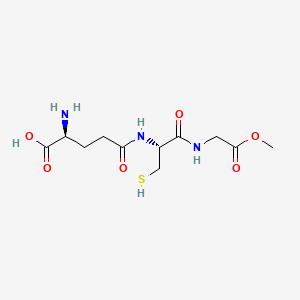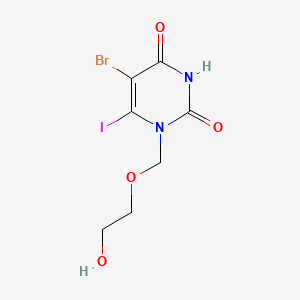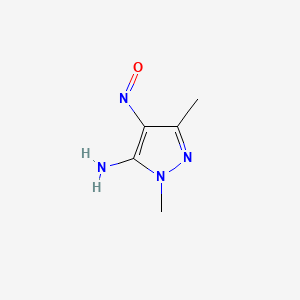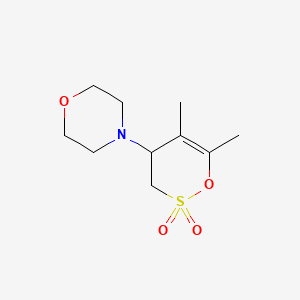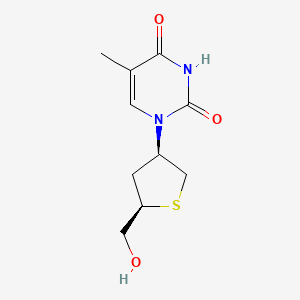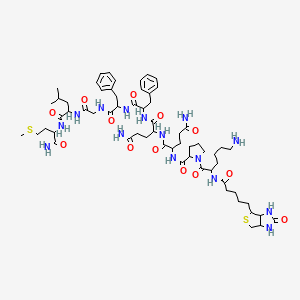
Ablsp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ablsp: is a highly toxic inorganic compound with the chemical formula AlP. It is used as a wide band gap semiconductor and a fumigant. This colorless solid is generally sold as a grey-green-yellow powder due to the presence of impurities arising from hydrolysis and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ablsp is synthesized by the combination of aluminum and phosphorus elements. The reaction is as follows :
4Al+P4→4AlP
Caution must be taken to avoid exposing the AlP to any sources of moisture, as this generates toxic phosphine gas.
Industrial Production Methods: : Industrially, this compound is produced in large quantities using the same reaction. The process involves heating aluminum and phosphorus in a controlled environment to prevent exposure to moisture and air .
Chemical Reactions Analysis
Types of Reactions: : Ablsp undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form aluminum oxide and phosphine gas.
Hydrolysis: This compound reacts with water to produce aluminum hydroxide and phosphine gas.
Common Reagents and Conditions: : The common reagents used in these reactions include water and acids. The conditions typically involve ambient temperature and pressure, but care must be taken to handle the compound in a dry environment to prevent unwanted reactions .
Major Products Formed: : The major products formed from these reactions are aluminum hydroxide and phosphine gas .
Scientific Research Applications
Ablsp has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other aluminum compounds.
Biology: Studied for its toxic effects on living organisms.
Medicine: Investigated for its potential use in pest control due to its toxic properties.
Mechanism of Action
The mechanism by which Ablsp exerts its effects involves the release of phosphine gas when it comes into contact with moisture. Phosphine gas is highly toxic and interferes with cellular respiration in living organisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Ablsp include other metal phosphides such as zinc phosphide (ZnP) and calcium phosphide (CaP).
Comparison: : this compound is unique due to its high toxicity and its use as a wide band gap semiconductor.
Properties
CAS No. |
87468-57-3 |
|---|---|
Molecular Formula |
C62H93N15O13S2 |
Molecular Weight |
1320.6 g/mol |
IUPAC Name |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C62H93N15O13S2/c1-36(2)31-43(58(86)70-39(54(66)82)27-30-91-3)69-52(81)34-67-55(83)44(32-37-15-6-4-7-16-37)73-59(87)45(33-38-17-8-5-9-18-38)74-57(85)40(23-25-49(64)78)71-56(84)41(24-26-50(65)79)72-60(88)47-20-14-29-77(47)61(89)42(19-12-13-28-63)68-51(80)22-11-10-21-48-53-46(35-92-48)75-62(90)76-53/h4-9,15-18,36,39-48,53H,10-14,19-35,63H2,1-3H3,(H2,64,78)(H2,65,79)(H2,66,82)(H,67,83)(H,68,80)(H,69,81)(H,70,86)(H,71,84)(H,72,88)(H,73,87)(H,74,85)(H2,75,76,90) |
InChI Key |
RLLIICTVTZJCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


